molecular formula C11H8N2 B1629186 6-Aminonaphthalene-1-carbonitrile CAS No. 91135-41-0

6-Aminonaphthalene-1-carbonitrile

Cat. No.: B1629186
CAS No.: 91135-41-0
M. Wt: 168.19 g/mol
InChI Key: KRDRFUMDHDIGIC-UHFFFAOYSA-N
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Description

6-Aminonaphthalene-1-carbonitrile is a chemical compound belonging to the class of naphthalene derivatives. It is characterized by the presence of an amino group at the sixth position and a nitrile group at the first position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminonaphthalene-1-carbonitrile typically involves the following steps:

    Nitration: Naphthalene undergoes nitration to form 1-nitronaphthalene.

    Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-aminonaphthalene.

    Cyanation: The amino group in 1-aminonaphthalene is then converted to a nitrile group through a cyanation reaction, resulting in this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Aminonaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly employed.

Major Products:

Scientific Research Applications

6-Aminonaphthalene-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminonaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    1-Aminonaphthalene: Similar structure but lacks the nitrile group.

    6-Nitronaphthalene-1-carbonitrile: Similar structure but contains a nitro group instead of an amino group.

Uniqueness: 6-Aminonaphthalene-1-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-aminonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDRFUMDHDIGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614192
Record name 6-Aminonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91135-41-0
Record name 6-Aminonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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